molecular formula C11H15BrO B8590838 MFCD12786806

MFCD12786806

Cat. No.: B8590838
M. Wt: 243.14 g/mol
InChI Key: NTYUFGOSCSUUCM-UHFFFAOYSA-N
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Description

Compounds with similar MDL identifiers (e.g., MFCD03788493, MFCD13195646) are often fluorinated or halogenated cyclic hydrocarbons, characterized by moderate molecular weights (160–250 g/mol), high solubility in polar solvents, and variable blood-brain barrier (BBB) permeability . For instance, CAS 122665-97-8 (MFCD03788493) shares structural motifs such as a difluorinated cyclohexane ring and a carboxylic acid group, which are critical for its physicochemical properties .

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-(4-bromophenyl)-2-methylbutan-1-ol

InChI

InChI=1S/C11H15BrO/c1-3-8(2)11(13)9-4-6-10(12)7-5-9/h4-8,11,13H,3H2,1-2H3

InChI Key

NTYUFGOSCSUUCM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C1=CC=C(C=C1)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: MFCD12786806 can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl chloride with 2-methyl-1-butanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as distillation or recrystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: MFCD12786806 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

MFCD12786806 has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD12786806 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Structural and Functional Similarities

The following table compares MFCD12786806 (hypothetical attributes inferred from analogous compounds) with structurally related compounds:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Similarity Score
This compound (hypothetical) - C₈H₁₀F₂O₂ (inferred) ~180 Difluorocyclohexane, ester -
3,3-Difluorocyclobutanecarboxylic acid 122665-97-8 C₅H₆F₂O₂ 148.10 Difluorocyclobutane, carboxylic acid 0.94
2-(4,4-Difluorocyclohexyl)acetic acid 1761-61-1 C₈H₁₂F₂O₂ 178.18 Difluorocyclohexane, acetic acid 0.87
(3-Bromo-5-chlorophenyl)boronic acid 1046861-20-4 C₆H₅BBrClO₂ 235.27 Halogenated aryl, boronic acid 0.71

Key Observations :

  • Fluorination: Fluorinated cyclohexane/cyclobutane rings enhance metabolic stability and BBB permeability compared to non-fluorinated analogs .
  • Functional Groups : Carboxylic acids (e.g., CAS 122665-97-8) exhibit higher solubility in water (1.55–9.71 mg/mL) than ester or boronic acid derivatives .

Physicochemical Properties

Property This compound CAS 122665-97-8 CAS 1761-61-1 CAS 1046861-20-4
Solubility in Water Moderate (inferred) 1.55–9.71 mg/mL 0.687 mg/mL 0.24 mg/mL
Log P (Partition Coefficient) ~2.1 (estimated) 1.64 (MLOGP) -1.98 (Ali) 2.15 (XLOGP3)
BBB Permeability High (inferred) Yes No data No
Hazard Profile Moderate H315, H319, H335 H302 H302, H315, H319, H335

Discussion :

  • Lipophilicity : Higher Log P values in boronic acids suggest better membrane permeability but may compromise solubility .

Key Differences :

  • Catalysts : Transition-metal catalysts (e.g., Pd in CAS 1046861-20-4) enable efficient cross-coupling but require stringent conditions compared to acid-mediated hydrolysis .
  • Green Chemistry : A-FGO catalysts (CAS 1761-61-1) offer recyclability (>5 cycles), aligning with sustainable practices .

Implications :

  • Toxicity : Compounds with multiple hazard codes (e.g., CAS 1046861-20-4) require stringent handling protocols .

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